REACTION_CXSMILES
|
Cl.[CH:2]1([C:7]([NH2:9])=[NH:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.Cl[C:11](=[CH2:14])[C:12]#[N:13]>>[CH:2]1([C:7]2[N:9]=[C:12]([NH2:13])[CH:11]=[CH:14][N:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
Cl.C1(CCCC1)C(=N)N
|
Name
|
|
Quantity
|
324 mg
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This material was obtained in analogy to example 2, step A]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=NC=CC(=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 142 mg | |
YIELD: CALCULATEDPERCENTYIELD | 25.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |